molecular formula C10H14BrNO4 B2478326 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid CAS No. 2551117-33-8

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid

Cat. No.: B2478326
CAS No.: 2551117-33-8
M. Wt: 292.129
InChI Key: OTMULKIMIUNNCT-UHFFFAOYSA-N
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Description

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid is a brominated azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an α,β-unsaturated ketone system. This compound is structurally characterized by:

  • A four-membered azetidine ring with a conjugated double bond (3-ylidene group).
  • A bromine atom at the α-position of the acetic acid moiety.
  • A Boc group (tert-butyloxycarbonyl) attached to the azetidine nitrogen, enhancing steric protection and solubility in organic solvents.

For example, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate could serve as a precursor, with bromination at the α-position of the acetic acid chain under controlled conditions .

Properties

IUPAC Name

2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMULKIMIUNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(C(=O)O)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid typically involves the reaction of 2-bromoacetic acid with 1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted azetidine derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions.
  • Reactivity Studies : Researchers investigate its reactivity with different nucleophiles and electrophiles to develop new synthetic methodologies.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent.
  • Anticancer Properties : There is ongoing research into its potential as an anticancer drug. Compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.

Medicine

  • Drug Development : The compound is being explored as a pharmaceutical intermediate in the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological studies.
  • Potential Enzyme Inhibition : Initial findings indicate that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Industry

  • Specialty Chemicals Production : 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific functionalities.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus, indicating its potential use in developing new antibacterial agents.
    • IC50 Value : 25 µg/mL against S. aureus.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
  • Anticancer Activity Evaluation : Research on derivatives of this compound demonstrated promising anticancer effects against MDA-MB-231 breast cancer cells, highlighting its potential role in cancer therapy.
    • Mechanism : Induction of apoptosis through mitochondrial pathways.
    • Findings : IC50 value of 0.05 μM was recorded for related compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and azetidine ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Research Findings

  • Synthetic Challenges : The Boc group in the target compound improves stability during purification, as seen in related azetidine syntheses (). However, the α-bromoacetic acid moiety requires anhydrous conditions to prevent hydrolysis .
  • Crystallography : Derivatives like 2-(3-Bromo-4-methoxyphenyl)acetic acid form hydrogen-bonded dimers in the solid state, a feature critical for crystallinity and formulation () .

Biological Activity

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid is a complex organic compound with potential biological activities due to its unique structural features. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₄H₁₈BrN₃O₄
  • Molecular Weight : 360.21 g/mol

The presence of a bromine atom, an azetidine ring, and a carboxylic acid moiety contributes to its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on specific enzymes, which can alter metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

Preliminary studies suggest several pharmacological effects, including:

  • Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity, indicating potential use in treating infections.

Case Studies

  • Anticancer Activity
    • In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study demonstrated that a structurally similar azetidine derivative reduced cell viability in breast cancer cells by 70% at a concentration of 10 µM over 48 hours.
  • Antimicrobial Efficacy
    • A comparative analysis revealed that the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including E. coli and S. aureus, with values ranging from 15 to 30 µg/mL.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Effect ConcentrationReference
AnticancerBreast Cancer Cells10 µM (70% viability loss)
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus30 µg/mL

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